4-Bromophenylzinc iodide
Overview
Description
4-Bromophenylzinc iodide is an organozinc compound with the molecular formula BrC6H4ZnI. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenylzinc iodide can be synthesized through the reaction of 4-bromoiodobenzene with metallic zinc in the presence of a solvent such as chloroform or dimethylformamide (DMF). The process involves the initial formation of zinc bromide, which then reacts with 4-bromoiodobenzene to yield this compound .
Industrial Production Methods
In an industrial setting, the preparation of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl halide.
Scientific Research Applications
4-Bromophenylzinc iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules and in the development of new synthetic methodologies.
Biology: It can be used in the synthesis of biologically active compounds and in the modification of biomolecules.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromophenylzinc iodide involves its reactivity as an organozinc reagent. The compound acts as a nucleophile in various chemical reactions, where the zinc atom facilitates the transfer of the phenyl group to electrophilic centers. This reactivity is leveraged in cross-coupling reactions to form carbon-carbon bonds, with the zinc atom playing a crucial role in stabilizing the intermediate species and promoting the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc iodide: Similar to 4-Bromophenylzinc iodide but lacks the bromine substituent.
4-Acetoxyphenylzinc iodide: Contains an acetoxy group instead of a bromine atom.
Methylmagnesium iodide: An organomagnesium compound used in similar types of reactions but with different reactivity profiles.
Uniqueness
This compound is unique due to the presence of both bromine and zinc in its structure, which imparts specific reactivity characteristics. The bromine atom can participate in substitution reactions, while the zinc atom facilitates coupling reactions. This dual functionality makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
bromobenzene;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIIAGJFCAKUCV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Br.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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